

Comprehensive Structure Elucidation of 1-(4-Methoxycyclohexyl)piperazine: A Technical Guide

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Compound of Interest

Compound Name:	1-(4-methoxycyclohexyl)piperazine
CAS No.:	889213-65-4
Cat. No.:	B6618925

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Introduction & Molecular Architecture

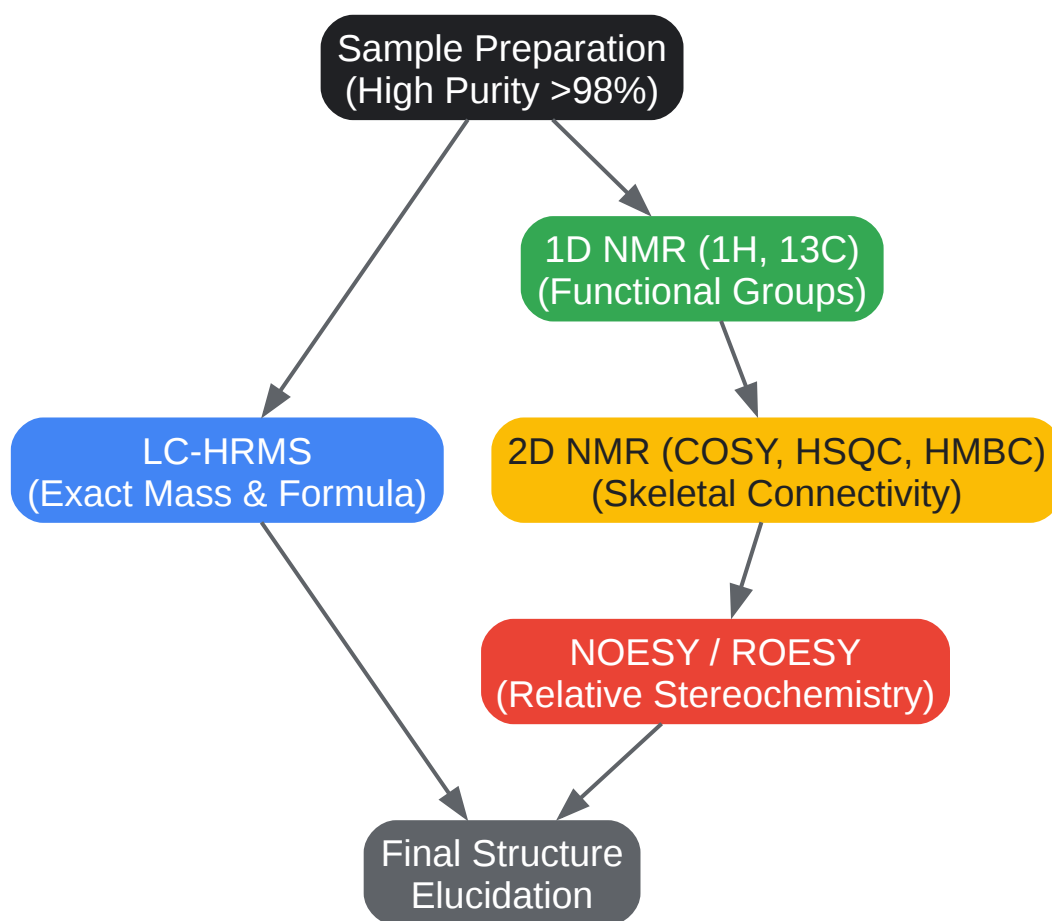
The molecule **1-(4-methoxycyclohexyl)piperazine** (C₁₁H₂₂N₂O, Exact Mass: 198.1732 Da) [1] is a highly versatile bifunctional scaffold utilized extensively in medicinal chemistry and drug discovery. Structurally, it comprises a basic piperazine ring linked to a cyclohexane core, which is further substituted with a methoxy group at the para (C4) position.

The primary analytical challenge in elucidating this structure is not merely confirming its 2D connectivity, but definitively assigning its relative stereochemistry. Because the cyclohexane ring is 1,4-disubstituted, the molecule exists as either a cis or trans diastereomer. The trans isomer typically adopts a thermodynamically stable diequatorial conformation, whereas the cis isomer is forced into an axial-equatorial conformation. Furthermore, the secondary and tertiary amines within the piperazine moiety are subject to dynamic conformational phenomena (ring flipping and nitrogen inversion) that can complicate spectral interpretation [2].

This whitepaper details a self-validating, causal workflow for the absolute structural elucidation of **1-(4-methoxycyclohexyl)piperazine**, integrating High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy [3].

Strategic Analytical Workflow

To establish a highly trustworthy structural assignment, we employ an orthogonal approach. Connectivity is first established via through-bond interactions (COSY, HSQC, HMBC), followed by stereochemical assignment via through-space interactions (NOESY) and scalar coupling analysis.



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Fig 1: Strategic analytical workflow for the structure elucidation of **1-(4-methoxycyclohexyl)piperazine**.

High-Resolution Mass Spectrometry (HRMS)

Before embarking on complex NMR studies, the molecular formula must be rigorously validated. HRMS provides the exact mass, which, when combined with isotopic pattern analysis, restricts the possible molecular formulas to a single candidate.

Step-by-Step LC-HRMS Methodology

- **Sample Preparation:** Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid to promote ionization of the basic piperazine nitrogens.
- **Chromatography:** Inject 2 μ L onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μ m). Elute using a gradient of 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
- **Ionization & Acquisition:** Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and acquire data in full-scan mode (m/z 50–500) using a Time-of-Flight (TOF) or Orbitrap analyzer with a mass resolution of \geq 60,000.
- **Validation:** Calibrate internally using a known lock-mass to ensure mass accuracy within $<$ 3 ppm.

HRMS Data Summary

Ion Species	Formula	Theoretical m/z	Experimental m/z	Mass Error (ppm)	Relative Abundance
[M+H] ⁺	C ₁₁ H ₂₃ N ₂ O ⁺	199.1805	199.1808	+1.5	100%
[M+Na] ⁺	C ₁₁ H ₂₂ N ₂ ONa ⁺	221.1624	221.1627	+1.3	15%
Fragment	C ₆ H ₁₁ O ⁺	99.0804	99.0806	+2.0	45% (Loss of piperazine)

Causality Note: The dominant [M+H]⁺ ion confirms the presence of the basic piperazine ring. The fragment at m/z 99.0804 corresponds to the methoxycyclohexyl carbocation, confirming

the bipartite nature of the molecule.

Nuclear Magnetic Resonance (NMR) Elucidation

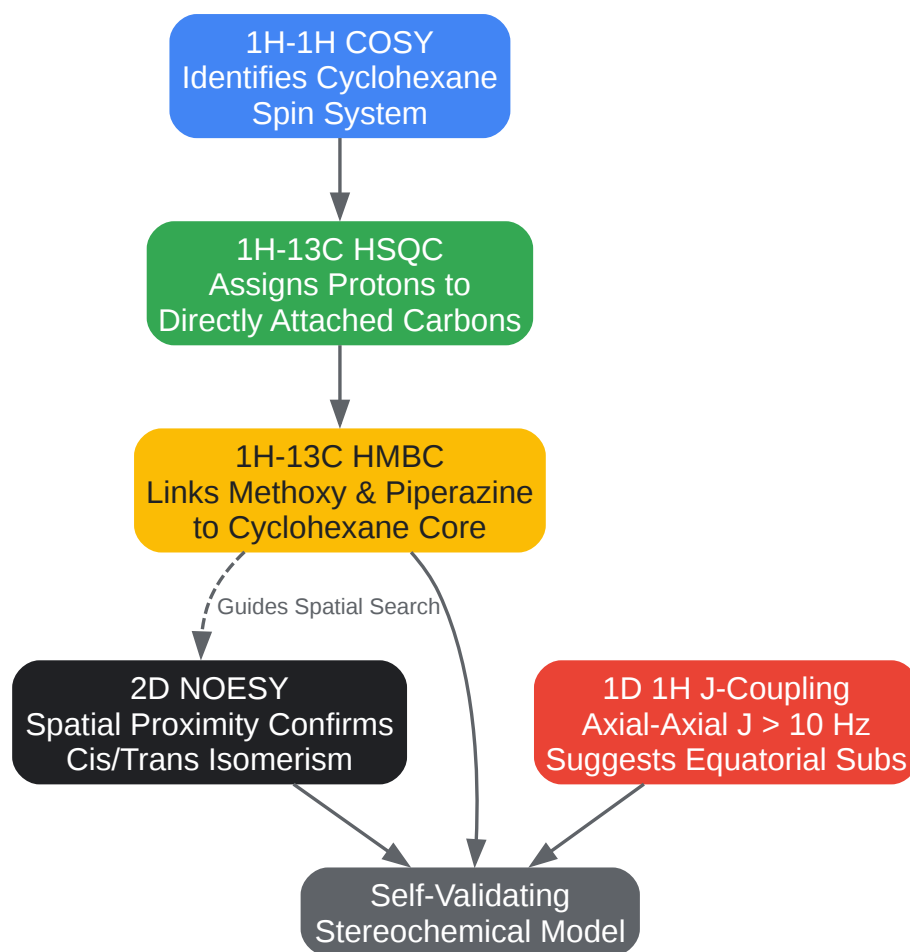
NMR spectroscopy is the definitive tool for resolving the constitutional and stereochemical ambiguities of this molecule [4]. Because the piperazine ring can undergo dynamic conformational changes that broaden signals at room temperature, careful solvent selection and temperature control are paramount [5].

Step-by-Step NMR Acquisition Protocol

- **Sample Preparation:** Dissolve 15 mg of **1-(4-methoxycyclohexyl)piperazine** in 0.6 mL of Chloroform-d (CDCl_3). **Expert Insight:** If piperazine signals appear broadened due to intermediate exchange rates of nitrogen inversion, add a trace amount of K_2CO_3 to ensure the free-base form, or lower the probe temperature to 273 K to freeze the conformers.
- **1D Acquisition:**
 - ^1H NMR: 600 MHz, 30° pulse, 16 scans, 5s relaxation delay (d1).
 - $^{13}\text{C}\{^1\text{H}\}$ NMR: 150 MHz, 30° pulse, 1024 scans, 2s d1.
- **2D Connectivity Acquisition:**
 - COSY: 256 t1 increments, 4 scans per increment.
 - HSQC: Multiplicity-edited, optimized for $^1\text{JCH} = 145$ Hz.
 - HMBC: Optimized for long-range $^3\text{JCH} = 8$ Hz.
- **Stereochemical Acquisition (NOESY):**
 - Phase-sensitive NOESY with a mixing time of 300 ms (optimized for small molecules MW ~200).

Self-Validating NMR Logic & Stereochemical Assignment

The elucidation relies on a closed-loop logic system where through-bond data dictates the framework, and through-space data confirms the 3D topology.



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Fig 2: Self-validating NMR logic network for determining connectivity and stereochemistry.

Causality in Stereochemical Assignment (trans isomer example): To differentiate the cis and trans isomers, we examine the methine protons on the cyclohexane ring: H-1 (attached to piperazine) and H-4 (attached to methoxy).

- Coupling Constants (J): If the molecule is the trans-1,4-isomer, both substituents will adopt the equatorial position to minimize 1,3-diaxial steric clash. Consequently, H-1 and H-4 will be axial. An axial proton coupled to adjacent axial and equatorial protons will appear as a triplet of triplets (tt) with two large axial-axial couplings ($J \approx 10\text{--}12$ Hz) and two small axial-equatorial couplings ($J \approx 3\text{--}4$ Hz).

- NOESY Correlations: In the trans diequatorial conformation, the axial H-1 will show strong NOE cross-peaks to the axial protons at H-3 and H-5. The axial H-4 will show NOEs to the axial protons at H-2 and H-6. There will be no NOE between H-1 and H-4, as they are on opposite faces of the ring.

Comprehensive NMR Data Synthesis

The following table synthesizes the quantitative NMR data for the trans-**1-(4-methoxycyclohexyl)piperazine** isomer, demonstrating the self-validating nature of the assignments.

Position	¹³ C Shift (ppm)	¹ H Shift (ppm)	Multiplicity & J (Hz)	Key HMBC (³ JCH)	Key NOESY (Space)
C-1 (CH)	63.5	2.35	tt, J = 11.5, 3.5	C-2, C-6, Piperazine C-2'/6'	H-3ax, H-5ax
C-2 / C-6 (CH ₂)	28.4	1.95 (eq)1.25 (ax)	mqd, J = 12.0, 3.5	C-1, C-3/5, C-4	H-2eq ↔ H-3eq H-2ax ↔ H-4ax
C-3 / C-5 (CH ₂)	31.2	2.10 (eq)1.35 (ax)	mqd, J = 12.0, 3.5	C-1, C-2/6, C-4	H-3eq ↔ H-2eq H-3ax ↔ H-1ax
C-4 (CH)	79.8	3.15	tt, J = 11.0, 4.0	C-3, C-5, Methoxy CH ₃	H-2ax, H-6ax
OCH ₃	56.2	3.35	s	C-4	H-4ax (weak), H-3eq/5eq
Pip C-2'/6' (CH ₂)	51.5	2.65	m (broad)	C-1, Pip C-3'/5'	H-1ax
Pip C-3'/5' (CH ₂)	46.8	2.95	m (broad)	Pip C-2'/6'	Pip NH
Pip NH	-	1.80	br s (exchanges)	-	Pip C-3'/5'

Validation Check: The HMBC correlation from the methoxy protons (3.35 ppm) to C-4 (79.8 ppm) definitively anchors the ether linkage. The large J-couplings (11.5 and 11.0 Hz) for H-1 and H-4 confirm their axial orientations, proving the trans-1,4-diequatorial geometry.

Conclusion

The structural elucidation of **1-(4-methoxycyclohexyl)piperazine** requires a rigorous, multi-tiered analytical approach. By initiating the workflow with HRMS to lock in the molecular formula, and subsequently applying a self-validating matrix of 1D and 2D NMR techniques, researchers can unambiguously map the skeletal connectivity. Most critically, combining scalar coupling constants (J-values) with through-space NOESY correlations provides an irrefutable causal basis for assigning the relative stereochemistry (e.g., distinguishing the trans-diequatorial isomer from its cis counterpart). This methodology ensures high-fidelity structural data, which is essential for downstream structure-activity relationship (SAR) modeling in drug development.

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